Bungeiside D
Overview
Description
Bungeiside D is a glucoside compound isolated from the roots of Cynanchum bungei DECNE, a plant belonging to the Asclepiadaceae family . This compound is one of four new glucosides identified from this plant, the others being bungeiside-A, bungeiside-B, and bungeiside-C . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Bungeiside D from Cynanchum bungei DECNE involves several steps. The roots of the plant are first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol . The extract is concentrated and subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Cynanchum bungei DECNE . Further research and development are needed to establish efficient synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions: Bungeiside D can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Bungeiside D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bungeiside D involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation . It may inhibit key enzymes and receptors, leading to reduced inflammation and tumor growth . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- Bungeiside-A
- Bungeiside-B
- Bungeiside-C
- Picein
Comparison: Bungeiside D shares structural similarities with other glucosides isolated from Cynanchum bungei DECNE, such as Bungeiside-A, Bungeiside-B, and Bungeiside-C . this compound is unique due to its specific arrangement of functional groups and its distinct biological activities . Compared to Picein, another glucoside, this compound has different sugar moieties and exhibits unique reactivity and biological properties .
Properties
IUPAC Name |
1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOIOWJTRVFMHP-BMVMOQKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164279 | |
Record name | Bungeiside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149475-54-7 | |
Record name | Bungeiside D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bungeiside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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